(S)-2-(ethylamino)-2-phenylethanol

Descripción general

Descripción

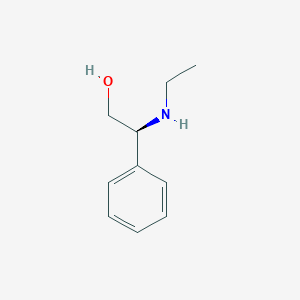

(S)-2-(ethylamino)-2-phenylethanol is a chiral compound with a phenyl group attached to a carbon that also bears an ethylamino group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(ethylamino)-2-phenylethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(ethylamino)-2-phenylacetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor using a chiral catalyst. This method allows for large-scale production with high yield and enantioselectivity. The process parameters, such as pressure, temperature, and catalyst concentration, are optimized to achieve the desired product efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(ethylamino)-2-phenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

Oxidation: (S)-2-(ethylamino)-2-phenylacetone or (S)-2-(ethylamino)-2-phenylacetaldehyde.

Reduction: (S)-2-(ethylamino)-2-phenylethylamine or (S)-2-(ethylamino)-2-phenylethane.

Substitution: (S)-2-(ethylamino)-2-phenylethyl chloride or (S)-2-(ethylamino)-2-phenylethyl bromide.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Chiral Building Block : (S)-2-(ethylamino)-2-phenylethanol is utilized as a chiral building block in the synthesis of various drugs. Its enantiomeric purity is crucial for the efficacy and safety of pharmaceutical compounds. For instance, it can be converted into other bioactive molecules through asymmetric synthesis methods .

- Antimicrobial Properties : Research indicates that 2-phenylethanol exhibits antimicrobial and antiseptic properties, making it suitable for use in pharmaceutical formulations as a preservative and active ingredient .

Biotransformation Processes

Biotransformation of this compound has been studied extensively to produce high-value products:

- Microbial Conversion : The compound can be biotransformed using microorganisms such as Aspergillus niger and cyanobacteria. These biocatalysts facilitate the conversion of 2-phenylethanol into valuable antioxidants like tyrosol and hydroxytyrosol . The process highlights the potential for sustainable production methods in the chemical industry.

- Optimization Studies : Recent studies have focused on optimizing fermentation conditions to enhance the yield of 2-phenylethanol from substrates like sweet whey using yeast strains such as Kluyveromyces marxianus. These optimizations aim to improve both the production efficiency and the environmental sustainability of the process .

Cosmetic and Fragrance Industry

This compound is widely used in the cosmetic and fragrance industries due to its pleasant rose-like aroma:

- Fragrance Component : It serves as a key ingredient in perfumes and personal care products, contributing to their olfactory profiles. Its use is supported by its ability to act as a fixative, enhancing the longevity of fragrances .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-2-(ethylamino)-2-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

®-2-(ethylamino)-2-phenylethanol: The enantiomer of (S)-2-(ethylamino)-2-phenylethanol, which may have different biological activities and properties.

2-(methylamino)-2-phenylethanol: A structurally similar compound with a methylamino group instead of an ethylamino group.

2-(ethylamino)-1-phenylethanol: A positional isomer with the hydroxyl group on the first carbon instead of the second.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of both an ethylamino group and a phenyl group attached to the same carbon atom also contributes to its unique chemical properties and reactivity.

Actividad Biológica

(S)-2-(ethylamino)-2-phenylethanol, also known as 2-phenyl-2-(ethylamino)ethanol, is a chiral compound that has garnered attention for its potential biological activities. This article presents a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15N

- CAS Number : 1063734-78-0

- Structure : The compound features a phenyl group attached to a carbon center bearing an ethylamino group, which contributes to its chiral nature.

This compound exhibits several biological activities, primarily attributed to its interaction with various receptors and enzymes:

- Adrenergic Activity : The compound may influence adrenergic receptors, which are critical in mediating responses to stress and regulating cardiovascular functions.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains.

- Neuroprotective Effects : Investigations indicate that it could have neuroprotective properties, possibly by modulating neurotransmitter levels.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Adrenergic Modulation | Potential increase in norepinephrine | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Reduction in neuronal apoptosis |

Study 1: Adrenergic Modulation

In a study examining the effects of this compound on adrenergic receptors, researchers found that the compound enhanced norepinephrine release in neuronal cultures. This suggests a potential role in enhancing cognitive functions or managing conditions like ADHD.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a natural antimicrobial agent.

Study 3: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to reduce markers of oxidative stress and apoptosis in neuronal tissues, suggesting it may be beneficial for conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

(2S)-2-(ethylamino)-2-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-11-10(8-12)9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZJJFDOOZXNRO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651601 | |

| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063734-78-0 | |

| Record name | (2S)-2-(Ethylamino)-2-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.